
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, also known as PTM or NSC745887, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the class of pyridine derivatives and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to modulate the activity of certain receptors in the brain, leading to its neuroprotective and cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has several biochemical and physiological effects. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the major advantages of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in lab experiments is its specificity. It has been found to be highly selective for certain enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. One area of research is in the development of new anti-cancer drugs based on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. Researchers are also exploring the use of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in the treatment of other diseases such as diabetes and cardiovascular disease. Another area of research is in the development of new methods for synthesizing 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is a chemical compound that has several potential research applications. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. Its specificity and selectivity make it a useful tool for studying the function of certain enzymes and proteins. However, its toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, including the development of new anti-cancer drugs and the exploration of its use in the treatment of other diseases.
合成法
The synthesis method for 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile involves the reaction of 2-(2-bromoethyl)thiomorpholine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60°C. The resulting product is then purified using column chromatography to obtain pure 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile.
科学的研究の応用
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has been found to have several potential research applications. One of the major applications is in the field of cancer research. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has also shown promise in the treatment of lung and liver cancer.
Another potential application of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is in the field of neuroscience. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile can enhance the release of dopamine in the brain and can improve cognitive function. It has also been found to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)12-9-16(6-7-17-12)13-11(8-14)4-3-5-15-13/h3-5,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHNXCNLZHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
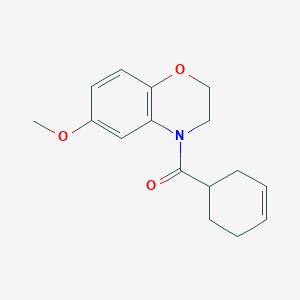

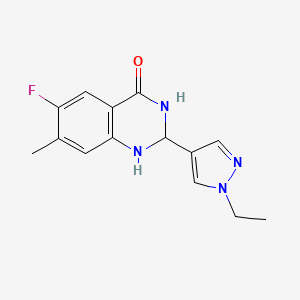
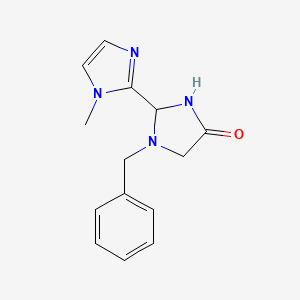
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)
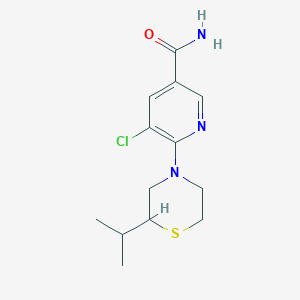
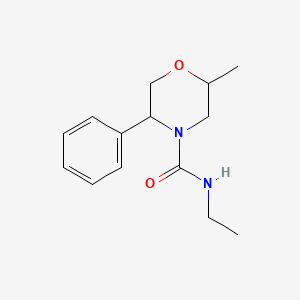
![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
